2'-(L-Norvalyl)amino-2'-Deoxyadenosine

Description

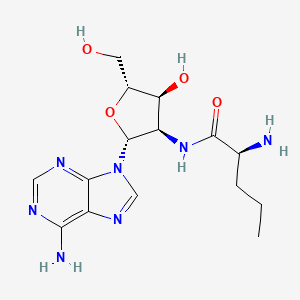

Structure

2D Structure

3D Structure

Properties

CAS No. |

591766-30-2 |

|---|---|

Molecular Formula |

C15H23N7O4 |

Molecular Weight |

365.39 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide |

InChI |

InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1 |

InChI Key |

NWKNSTYARDJRIZ-IEUWZBGXSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N |

Canonical SMILES |

CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 L Norvalyl Amino 2 Deoxyadenosine

Precursor Synthesis of 2'-Amino-2'-Deoxyadenosine (B84144) Derivatives

The synthesis of the target compound begins with the formation of its essential precursor, 2'-Amino-2'-Deoxyadenosine. This can be achieved through both established chemical pathways and biosynthetic routes.

Established Chemical Synthesis Pathways

The chemical synthesis of 2'-Amino-2'-Deoxyadenosine, a purine (B94841) nucleoside analog, is a topic of significant interest due to its role in the development of antitumor and antibacterial drugs. medchemexpress.com Various methods have been developed to achieve this synthesis, often involving the modification of the more readily available adenosine (B11128).

A common strategy involves multiple steps of protection, reaction, and deprotection to achieve the desired stereochemistry at the 2' position. One reported efficient synthesis of 2-amino-α-2'-deoxyadenosine involved its incorporation into oligodeoxynucleotides using H-phosphonate chemistry. nih.gov Another approach describes the synthesis of 2'-deoxyguanosine (B1662781) from 2'-deoxyadenosine (B1664071), which involves protecting the precursor with benzoyl groups, followed by nitration and subsequent reduction to form an amino group. sci-hub.se While not directly yielding 2'-Amino-2'-Deoxyadenosine, these methods highlight the types of chemical transformations utilized in modifying the purine and sugar moieties.

A practical synthesis for a related class of compounds, 2'-aminoacylamino-2'-deoxyadenosines, starts from a 3',5'-diprotected 2'-amino-2'-deoxyadenosine derivative, underscoring the necessity of first obtaining this key precursor in a protected form for subsequent coupling reactions. nih.gov

Table 1: Summary of Selected Chemical Synthesis Approaches for 2'-Amino-2'-Deoxyadenosine and Related Derivatives

| Starting Material | Key Steps | Target or Related Compound | Reference |

| Adenosine | Esterification, Acylation, Reduction, Purification | 2'-Deoxyadenosine monohydrate | kitasato-u.ac.jp |

| 2'-Deoxyadenosine | Benzoyl protection, C2 Nitration, Ni-catalyzed hydrogenolysis | 2'-Deoxyguanosine | sci-hub.se |

| Not Specified | H-phosphonate chemistry | 2-amino-α-2'-deoxyadenosine containing oligonucleotides | nih.gov |

Biosynthetic Routes and Enzymatic Considerations for 2'-Amino-2'-Deoxyadenosine (e.g., Actinomadura sp.)

Nature provides an elegant and efficient route to 2'-Amino-2'-Deoxyadenosine through microbial biosynthesis. The bacterium Actinomadura sp. (strain ATCC 39365) is known to coproduce this compound along with another nucleoside antibiotic, 2'-chloropentostatin. researchgate.net

Research has identified a single gene cluster (designated ada) that is essential for the biosynthesis of both compounds, though they are formed via independent pathways. researchgate.net The biosynthesis of 2'-Amino-2'-Deoxyadenosine is initiated by a Nudix hydrolase, AdaJ, which catalyzes the hydrolysis of ATP. researchgate.net Studies using radiolabeled precursors have demonstrated that adenosine is the direct precursor for the formation of 2'-Amino-2'-Deoxyadenosine. thepharmajournal.com The process involves a stereospecific replacement of the C-2' hydroxyl group of the ribose in adenosine with an amino group, while retaining the original stereoconfiguration. thepharmajournal.com

This biosynthetic pathway offers a highly stereoselective method for producing the 2'-amino-2'-deoxyadenosine scaffold, leveraging the precision of enzymatic catalysis. The discovery of the ada gene cluster opens avenues for rational pathway engineering to potentially enhance the production of this valuable precursor. researchgate.net

Stereoselective Conjugation of L-Norvaline to 2'-Amino-2'-Deoxyadenosine

Once the 2'-Amino-2'-Deoxyadenosine precursor is obtained, the next critical phase is the stereoselective attachment of the L-Norvaline amino acid. This process requires precise control over the formation of the amide bond and the use of protecting groups to prevent unwanted side reactions.

Amide Bond Formation Methodologies for Aminoacyl Nucleosides

The formation of an amide bond between the 2'-amino group of the deoxyadenosine (B7792050) derivative and the carboxyl group of L-Norvaline is a key step. This reaction falls under the broader category of peptide coupling reactions. A practical and efficient method for creating such aminoacylamino-deoxyadenosine derivatives utilizes standard peptide coupling reagents. nih.gov

One established methodology involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid of the N-protected L-Norvaline is activated by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an active ester. The 2'-amino group of the protected 2'-amino-2'-deoxyadenosine then acts as a nucleophile, attacking the activated ester to form the desired stable amide linkage. This method is advantageous as it proceeds under mild conditions and helps to minimize racemization of the chiral amino acid center. nih.gov

Protecting Group Chemistry in Conjugate Synthesis

To ensure that the amide bond forms specifically between the 2'-amino group of the nucleoside and the carboxylic acid of L-Norvaline, other reactive functional groups on both molecules must be temporarily blocked using protecting groups. nih.gov

On L-Norvaline: The α-amino group of L-Norvaline must be protected to prevent it from reacting with another activated L-Norvaline molecule (self-polymerization). A common protecting group for this purpose is the Benzyloxycarbonyl (Cbz or Z) group. nih.gov It is stable under the coupling conditions but can be removed later, typically by hydrogenolysis.

Analytical Methodologies for Conjugate Purity and Structural Integrity

Following synthesis, rigorous analytical methods are required to confirm the identity, purity, and structural integrity of the final 2'-(L-Norvalyl)amino-2'-Deoxyadenosine conjugate. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of the synthesized compound. nih.govresearchgate.net By using a suitable column (e.g., reversed-phase C18) and mobile phase, the final product can be separated from any remaining starting materials, reagents, or side products. nih.govresearchgate.net The presence of a single, sharp peak at a specific retention time is a strong indicator of high purity. HPLC can also be used for quantification. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing modified nucleosides. tandfonline.com The observed mass-to-charge ratio (m/z) of the molecular ion should match the calculated molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns of the molecule, which are often characteristic for nucleoside derivatives. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. Specific signals and coupling constants can confirm the presence of the adenosine, deoxyribose, and norvaline moieties, and crucially, confirm the location of the amide bond at the 2' position. The stereochemistry of the conjugate can also be verified using advanced NMR techniques.

The successful synthesis of 2'-aminoacylamino-2'-deoxyadenosine derivatives has been reported to yield analytically pure compounds without the need for preparative HPLC purification, indicating that the combination of these analytical methods provides robust verification of the final product's structure and purity. nih.gov

Chromatographic Separation Techniques for Synthetic Intermediates and Final Conjugates

The purification of this compound and its precursors from complex reaction mixtures is a critical step in its synthesis. Various chromatographic techniques are employed to isolate the target molecule and remove unreacted starting materials, reagents, and byproducts.

A notable advancement in the synthesis of related 2'-aminoacylamino-2'-deoxyadenosine derivatives involves a highly efficient coupling and deprotection sequence that can yield products of sufficient purity to not require preparative High-Performance Liquid Chromatography (HPLC). sci-hub.se This suggests that for certain analogues, careful reaction control can significantly simplify the purification process.

However, in many cases, chromatographic purification remains essential. For the separation of nucleosides and their derivatives, reversed-phase HPLC is a commonly utilized method. Columns such as C8 and C18 are frequently employed with aqueous-organic mobile phases, often containing buffers to control the ionization state of the analytes. For instance, the separation of 2'-deoxyadenosine and its analogues has been achieved using such systems.

In addition to reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like nucleosides. HILIC columns can provide alternative selectivity to reversed-phase columns and are well-suited for LC-Mass Spectrometry (MS) applications due to the use of volatile mobile phases.

For preparative scale purifications, column chromatography using silica (B1680970) gel is a standard technique. The choice of eluent system, typically a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), is optimized to achieve the desired separation of the protected and deprotected nucleoside derivatives.

Table 1: Chromatographic Methods for the Separation of 2'-Deoxyadenosine Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Preparative Column Chromatography | Silica Gel | Dichloromethane/Methanol gradients | Purification of protected intermediates |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with additives (e.g., formic acid) | Analysis and purification of final products |

| Reversed-Phase HPLC | C8 | Acetonitrile/Phosphate buffer | Analysis of nucleoside analogues in biological matrices |

| HILIC | Amide or other polar stationary phases | Acetonitrile/Aqueous buffer | Separation of highly polar nucleosides and nucleotides |

Spectroscopic Elucidation of Conjugate Molecular Structures

The definitive identification of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight and the connectivity of atoms within the molecule, confirming the successful conjugation of the L-norvaline moiety to the 2'-amino-2'-deoxyadenosine scaffold.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the synthesized conjugate. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, the expected mass would correspond to its molecular formula, C15H23N7O4.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the detailed molecular structure. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to assign the chemical shifts of all protons and carbons in the molecule.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the adenine (B156593) base, the deoxyribose sugar, and the L-norvaline side chain would be expected. For example, the anomeric proton (H-1') of the deoxyribose ring typically appears as a distinct doublet. The signals for the protons of the norvaline moiety, including the α-proton and the propyl side chain, would also be identifiable.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl group in the amide linkage and the carbons of the adenine, deoxyribose, and norvaline moieties would be diagnostic for the formation of the conjugate.

Table 2: Key Spectroscopic Data for the Characterization of 2'-Deoxyadenosine and its Congeners

| Technique | Nucleus/Method | Key Observations |

| ¹H NMR | Proton | Characteristic chemical shifts for adenine (H-2, H-8), deoxyribose (H-1', H-2', H-3', H-4', H-5'), and amino acid protons. |

| ¹³C NMR | Carbon-13 | Resonances for adenine, deoxyribose, and amino acid carbons, including the amide carbonyl. |

| Mass Spectrometry | ESI-HRMS | Accurate mass measurement to confirm the molecular formula. |

Elucidation of Biochemical and Enzymatic Mechanisms Involving 2 L Norvalyl Amino 2 Deoxyadenosine

Interaction with Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by covalently attaching amino acids to their corresponding tRNA molecules. nih.govnih.gov This process, known as aminoacylation, establishes the link between a specific amino acid and the genetic code. nih.gov However, due to the structural similarity among certain amino acids, aaRSs can sometimes erroneously activate and attach a "non-cognate" amino acid to a tRNA, which could lead to missense mutations in the resulting proteins. nih.govnih.gov To prevent such errors, many aaRSs have evolved sophisticated proofreading or "editing" mechanisms. researchgate.netfigshare.com These editing functions operate through two principal pathways: pre-transfer editing, which involves the hydrolysis of the misactivated aminoacyl-adenylate (aa-AMP) intermediate, and post-transfer editing, where the enzyme hydrolyzes the incorrectly charged aminoacyl-tRNA (aa-tRNA). nih.govnih.gov The study of these mechanisms often employs stable substrate analogues that mimic the natural intermediates.

2'-(L-Norvalyl)amino-2'-Deoxyadenosine is a synthetic compound designed to function as a stable analogue of the 3'-end of a tRNA mischarged with the non-cognate amino acid L-norvaline. It mimics the Nva-tRNA(Leu) post-transfer editing substrate, where the labile ester bond is replaced by a more stable amide bond. This stability allows the molecule to bind to the editing active site of an aaRS without being rapidly hydrolyzed, making it an invaluable tool for biochemical and structural investigations of the post-transfer editing process. nih.govillinois.edu

Leucyl-tRNA synthetase (LeuRS) is a class Ia aaRS responsible for attaching leucine (B10760876) to its cognate tRNA(Leu). LeuRS is known to mistakenly activate amino acids that are structurally similar to leucine, such as isoleucine and norvaline. nih.govnih.gov While it was once thought that preventing isoleucine misincorporation was its main editing role, research has shown that the primary physiological substrate for the E. coli LeuRS editing activity is norvaline. nih.gov Norvaline is a non-standard amino acid that can accumulate in bacterial cells under certain conditions, such as oxygen deprivation. nih.gov

The post-transfer editing mechanism of LeuRS specifically targets and hydrolyzes these mischarged tRNAs, such as Nva-tRNA(Leu). nih.gov The use of analogues like this compound has been crucial in demonstrating the economy of the editing active site, which can accommodate and hydrolyze different non-cognate substrates. nih.govillinois.edu Studies with LeuRS from various organisms, including Thermus thermophilus, have also utilized norvaline analogues to probe the editing activity, confirming its role as a key target for this enzyme's quality control mechanism. researchgate.net

The accuracy of protein synthesis relies on a "double-sieve" mechanism employed by many aaRSs to discriminate against non-cognate amino acids. nih.gov The first sieve is the initial binding and activation of an amino acid in the synthetic active site, which generally excludes amino acids larger than the cognate one. youtube.com However, this coarse sieve can fail to exclude smaller or similarly shaped non-cognate amino acids. nih.gov

The second sieve is the editing active site, which clears these errors. youtube.com This site is designed to accommodate and hydrolyze amino acids that are smaller than or isosteric to the cognate amino acid but were incorrectly passed through the first sieve. youtube.comresearchgate.net The compound this compound serves as a molecular probe specifically for this second sieve in LeuRS. By mimicking the mischarged product, it allows researchers to study the structural and chemical basis of non-cognate substrate recognition and hydrolysis within the editing domain, independent of the synthetic active site. nih.govillinois.edu This discrimination is critical, as failure to clear misacylated tRNAs can compromise cellular health and development. nih.gov

To understand the precise molecular interactions that govern editing, structural biology techniques, particularly X-ray crystallography, have been employed. These methods provide atomic-level snapshots of the enzyme as it interacts with its substrates or their analogues.

Seminal structural studies have provided high-resolution crystal structures of LeuRS in complex with substrate analogues that mimic both pre- and post-transfer editing substrates. nih.govillinois.edu Specifically, the structure of Pyrococcus horikoshii LeuRS has been solved in complex with an analogue of Nva-tRNA(Leu), which is functionally equivalent to this compound. These studies revealed how the editing domain binds the terminal adenosine (B11128) of the mischarged tRNA and the non-cognate norvaline side chain. nih.govillinois.eduresearchgate.net The analogue binds within a dedicated editing domain, confirming that post-transfer editing occurs at a site spatially distinct from the aminoacylation site. researchgate.net

The crystal structures show that the editing active site uses a single discriminatory pocket to recognize different non-cognate amino acids while maintaining the same mode of binding for the adenine (B156593) base of the tRNA's terminal A76 residue. nih.govillinois.edu

Analysis of the LeuRS editing active site bound to the norvaline analogue reveals a finely tuned binding pocket. The pocket is shaped to accommodate the linear side chain of norvaline but would exclude the bulkier, branched side chain of the cognate amino acid, leucine.

A key finding from these structural studies is the identification of specific catalytic residues essential for the hydrolytic editing reaction. A completely conserved aspartic acid residue has been shown to be critical for the hydrolysis of both pre- and post-transfer editing substrates. nih.govillinois.edu This aspartate residue interacts directly with the α-amino group of the non-cognate norvaline, precisely positioning the substrate for nucleophilic attack by a water molecule, thus facilitating the cleavage of the aminoacyl bond. nih.govillinois.eduresearchgate.net The table below summarizes the key residues in the P. horikoshii LeuRS editing site and their roles as determined by structural analysis.

| Residue/Component | Role in Norvaline Analogue Binding and Catalysis | Source |

| Conserved Aspartic Acid | Interacts with the α-amino group of norvaline; positions the substrate for hydrolysis. | nih.govillinois.edu |

| Adenine Recognition Site | Binds the adenine moiety of the terminal adenosine, providing a consistent anchor point for different substrates. | nih.govillinois.edu |

| Discriminatory Pocket | Accommodates the non-cognate norvaline side chain while sterically excluding the cognate leucine. | nih.govillinois.edu |

These structural insights demonstrate an elegant and economical mechanism by which a single editing site can recognize and cleave two chemically distinct substrates (the aminoacyl-adenylate and the aminoacyl-tRNA), ensuring the high fidelity of protein synthesis. nih.gov

Structural Investigations of aaRS-2'-(L-Norvalyl)amino-2'-Deoxyadenosine Complexes

Substrate Profile within Nucleoside Salvage Pathways

The metabolic fate of nucleoside analogues is intrinsically linked to the efficiency of the nucleoside salvage pathway, which recycles nucleobases and nucleosides from the degradation of nucleic acids. frontiersin.org For a synthetic conjugate like this compound to exert any biological effect, it must first be recognized and transported into the cell and subsequently processed by intracellular enzymes. The conjugation of an L-norvalyl group to the 2'-position of deoxyadenosine (B7792050) introduces a significant structural modification, raising questions about its interaction with the cellular machinery accustomed to natural nucleosides.

The entry of nucleosides and their analogues into cells is a critical first step, mediated by specialized membrane transport proteins. wikipedia.org The two primary families of nucleoside transporters (NTs) are the Concentrative Nucleoside Transporters (CNTs; SLC28 family) and the Equilibrative Nucleoside Transporters (ENTs; SLC29 family). wikipedia.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. frontiersin.org Human ENTs (hENT1, hENT2, hENT3, hENT4) are known for their broad substrate specificity, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.orgnih.gov Given this promiscuity, it is plausible that this compound could be recognized and transported by ENTs, particularly hENT1 and hENT2, which are the most well-characterized members. The direction of transport via ENTs is dependent on the relative intracellular and extracellular concentrations of the substrate. nih.gov

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs actively transport nucleosides against their concentration gradient by coupling the transport to a sodium-ion gradient. nih.gov The three human CNTs have more defined substrate preferences: hCNT1 prefers pyrimidine nucleosides, hCNT2 accepts purine nucleosides, and hCNT3 transports both. nih.gov As a derivative of deoxyadenosine (a purine nucleoside), the conjugate might be a substrate for hCNT2 and hCNT3. The active transport mechanism of CNTs could lead to significant intracellular accumulation of the compound.

The large amino acid moiety at the 2'-position could influence the binding affinity of the conjugate to these transporters. While nucleoside analogues are often substrates for these transporters, substantial modifications can alter recognition and transport efficiency. mdpi.com Additionally, some members of the ABC transporter family, such as ABCG2, are known to transport nucleoside analogues and could potentially play a role in the efflux of such conjugates. nih.gov

Table 1: Major Human Nucleoside Transporter Families

| Transporter Family | Members | Driving Force | Typical Substrates | Potential Relevance for Nucleoside-Amino Acid Conjugates |

|---|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2, hENT3, hENT4 | Concentration Gradient | Broad; Purine & Pyrimidine Nucleosides frontiersin.orgnih.gov | Likely route of entry due to broad specificity. |

| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Na+ Gradient | hCNT1: Pyrimidines; hCNT2: Purines; hCNT3: Both nih.gov | Potential for active uptake via hCNT2 and hCNT3. |

Following cellular uptake, nucleoside analogues typically require intracellular phosphorylation to their monophosphate, diphosphate (B83284), and ultimately triphosphate forms to become active antimetabolites. mdpi.comnih.gov This bioactivation is catalyzed by a series of kinases. mdpi.com

The initial and often rate-limiting step is the conversion to the 5'-monophosphate, catalyzed by a nucleoside kinase. For deoxyadenosine analogues, human deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) are the primary enzymes responsible for this phosphorylation. mdpi.comresearchgate.net

Deoxycytidine Kinase (dCK): This enzyme has a broad substrate specificity and is crucial for the activation of many therapeutic nucleoside analogues. mdpi.com It phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. mdpi.com

Deoxyguanosine Kinase (dGK): This mitochondrial enzyme also phosphorylates a range of purine deoxyribonucleosides and their analogues. researchgate.net

The presence of the bulky L-norvalylamino group at the 2'-position of the sugar moiety is a critical factor. While modifications at the nucleobase are often tolerated by kinases, alterations to the sugar can significantly impact substrate recognition and catalytic efficiency. nih.gov It is possible that the this compound is a poor substrate for these kinases, which would limit its metabolic activation via this canonical pathway. nih.gov

If the conjugate is successfully monophosphorylated, subsequent phosphorylations to the di- and triphosphate forms are carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. researchgate.netmdpi.com

An alternative metabolic fate could involve the cleavage of the amino acid from the nucleoside by cellular amidases or proteases, releasing 2'-amino-2'-deoxyadenosine (B84144). This resulting compound could then potentially enter the phosphorylation pathway. medchemexpress.comnih.gov

Table 2: Key Enzymes in the Salvage and Activation of Deoxyadenosine Analogues

| Enzyme | Abbreviation | Function | Potential Role in Processing this compound |

|---|---|---|---|

| Deoxycytidine Kinase | dCK | Phosphorylates deoxynucleosides to 5'-monophosphates. mdpi.com | Potential for initial phosphorylation, but may be sterically hindered by the 2'-substituent. |

| Deoxyguanosine Kinase | dGK | Phosphorylates purine deoxynucleosides in mitochondria. researchgate.net | A secondary kinase that could potentially process the conjugate if it reaches the mitochondria. |

| Nucleoside Monophosphate Kinases | NMPKs | Phosphorylate 5'-monophosphates to 5'-diphosphates. researchgate.net | Would act on the monophosphorylated conjugate, if formed. |

Potential Interactions with Ribonucleases (e.g., RNase A, based on general nucleoside-amino acid conjugate research)

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. nih.gov Bovine pancreatic ribonuclease A (RNase A) is a well-studied member of this family that cleaves single-stranded RNA specifically at the 3'-end of pyrimidine residues. nih.govmdpi.com The active site of RNase A is a cleft containing key amino acid residues, such as His12 and His119, that are essential for its catalytic activity. proteopedia.org

Research into nucleoside-amino acid conjugates has revealed their potential as inhibitors of RNase A. nih.gov A study on various 5'-amino acid-conjugated uridine (B1682114) derivatives demonstrated that these molecules can act as competitive inhibitors of RNase A, with inhibition constants (Ki) in the micromolar range. nih.gov The inhibitory activity suggests that these conjugates can occupy the enzyme's active site. nih.gov

Docking studies and NMR experiments on these conjugates indicated that the free amino group of the amino acid moiety plays a crucial role in the inhibition. nih.gov This amino group is positioned to form a hydrogen bond with the active site residue His-119, thereby perturbing the catalytic mechanism. nih.gov The nature of the amino acid's side chain also influences the inhibitory potency. nih.gov

Given these findings, this compound, although a deoxyadenosine derivative (a purine), could potentially interact with RNase A or other ribonucleases. While RNase A has a strong preference for pyrimidines, its active site can bind other molecules. proteopedia.org The L-norvalylamino group at the 2'-position introduces a flexible chain with a terminal amino group, which could potentially interact with residues in the active site cleft of RNase A or other RNases in a manner similar to the 5'-conjugated inhibitors. nih.gov However, the specificity of RNase A for the ribose sugar and the pyrimidine base might limit the strength of this interaction. The modification at the 2'-position is significant and could sterically hinder proper binding or position the amino group sub-optimally for effective inhibition. oup.com

Table 3: Reported Inhibition of RNase A by General Nucleoside-Amino Acid Conjugates

| Conjugate Type | Mode of Inhibition | Key Interaction Feature | Reference |

|---|

Advanced Methodological Applications and Future Research Directions

Application as a Mechanistic Probe in Enzymology and Molecular Recognition

The unique structure of 2'-(L-Norvalyl)amino-2'-Deoxyadenosine, which resembles an aminoacyl-adenylate, positions it as an excellent probe for studying enzymes that recognize and process these intermediates, most notably aminoacyl-tRNA synthetases (aaRSs).

Understanding Fidelity Control in Aminoacylation

Aminoacyl-tRNA synthetases (aaRSs) are responsible for the accurate attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.gov These enzymes exhibit high fidelity, discriminating between cognate (correct) and non-cognate (incorrect) amino acids. This quality control is often maintained by an editing or proofreading mechanism that hydrolyzes misactivated amino acids or mischarged tRNAs. nih.gov

The fidelity of aaRSs can be challenged by amino acids with similar structures, such as the isomers valine, leucine (B10760876), and isoleucine. nih.gov Norvaline, being an isomer of valine, presents such a challenge. This compound can be employed as a stable analogue of the L-norvalyl-adenylate intermediate, which would be formed if an aaRS mistakenly activates norvaline.

By using this conjugate, researchers can investigate the recognition and editing activities of specific aaRSs, such as valyl-tRNA synthetase (ValRS). Studies with other non-cognate amino acid analogues have shown that while an enzyme might activate an incorrect amino acid to form the adenylate, its editing domain can prevent the subsequent transfer to tRNA or deacylate the resulting incorrect product. nih.govnih.gov The use of this compound would allow for detailed kinetic and structural studies to elucidate how ValRS or other synthetases prevent the incorporation of norvaline into proteins, thus providing deeper insight into the molecular basis of translational fidelity.

Development of Biochemical Tools for Enzyme Activity Studies

Beyond fidelity studies, nucleoside-amino acid conjugates are versatile biochemical tools for studying enzyme activity. nih.gov They can be synthesized to include reporter groups, such as fluorescent labels or isotopic markers, without compromising their ability to bind to a target enzyme.

As a stable analogue of a reactive intermediate, this compound can serve as a competitive inhibitor for enzymes that bind aminoacyl-adenylates. nih.gov This inhibition can be characterized through kinetic experiments to determine binding affinities (Kᵢ). nih.gov Furthermore, labeled versions of the conjugate could be used in various assays:

Fluorescence Polarization/Anisotropy: A fluorescently tagged conjugate could be used to monitor binding to an enzyme in real-time.

Crystallography: Co-crystallizing the conjugate with a target enzyme can provide a high-resolution snapshot of the active site, revealing the specific interactions that govern binding.

NMR Spectroscopy: Synthesizing the molecule with ¹⁵N-labeled amino groups allows for the use of NMR to probe the electronic environment and protonation state of the amine within the enzyme's active site, as has been done for similar compounds like 2'-amino-2'-deoxyguanosine. nih.gov

These applications make this compound a powerful tool for dissecting enzyme mechanisms and for screening potential drug candidates that target these enzymes.

Design and Synthesis of Advanced Nucleoside-Amino Acid Conjugates

The development of new nucleoside-amino acid conjugates with improved properties relies on both rational design principles and innovative synthetic methodologies, including those from the field of synthetic biology.

Rational Design Principles for Enhanced Specificity

Rational design aims to improve the potency and selectivity of a molecule by systematically modifying its structure based on a detailed understanding of its interaction with its biological target. acs.orgnih.gov The process is iterative, involving design, synthesis, and biological evaluation. For a conjugate like this compound, several principles can be applied to enhance its specificity for a target enzyme.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where different parts of the molecule (the amino acid side chain, the sugar, the nucleobase) are systematically altered to determine which groups are essential for activity and which can be modified to improve specificity. acs.org

Target Structure Analysis: High-resolution crystal structures of the target enzyme, either alone or complexed with a substrate or inhibitor, are invaluable. This information allows for the design of conjugates that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the active site. nih.gov

Conformational Locking: The flexibility of the sugar moiety can be constrained by introducing chemical modifications, creating so-called "locked" nucleoside analogues. researchgate.net This can pre-organize the conjugate into a conformation that is optimal for binding, thereby increasing affinity and specificity.

| Molecular Component | Modification Strategy | Objective | Relevant Finding |

|---|---|---|---|

| L-Norvaline Side Chain | Introduce functional groups (e.g., hydroxyl, halogen) or vary chain length. | Probe specific pockets within the enzyme's active site and form new interactions. | The side chains of amino acids play a key role in the inhibition of enzymes like RNase A by conjugates. nih.gov |

| Deoxyribose Sugar | Introduce modifications at the C2', C3', or C4' positions (e.g., fluorine). | Alter sugar pucker conformation to improve binding fit and increase metabolic stability. | Modifications to the sugar moiety are a pervasive feature in the development of nucleoside therapeutics. rsc.orgrsc.org |

| Adenine (B156593) Base | Modify the purine (B94841) ring system (e.g., deaza-adenine). | Change hydrogen bonding patterns to enhance selectivity for the target over other ATP-binding enzymes. | Non-canonical heterocycles can be used as nucleobase surrogates to create novel analogues. rsc.org |

Integration of Synthetic Biology Approaches for Novel Analogue Discovery

While traditional chemical synthesis is essential for producing nucleoside analogues, it can be complex and lengthy. nih.govrsc.org Synthetic biology offers complementary and powerful approaches for discovering and producing these molecules through the engineering of biological systems. nih.gov

Pathway engineering involves redesigning the metabolic pathways of microorganisms to produce desired chemical compounds. nih.gov This could be applied to generate novel analogues of this compound. For instance, a microbial host like E. coli could be engineered with a biosynthetic pathway to produce the 2'-amino-2'-deoxyadenosine (B84144) core. nih.gov The biosynthesis of amino acids is also well-understood and can be engineered. libretexts.org

A potential synthetic biology workflow could involve:

Precursor Production: Engineer separate metabolic pathways in a host organism to overproduce L-norvaline and the 2'-amino-2'-deoxyadenosine nucleoside.

Enzymatic Coupling: Identify or engineer an enzyme, such as a ligase or a specific module from a non-ribosomal peptide synthetase (NRPS), that can catalyze the amide bond formation between the amino acid and the nucleoside's 2'-amino group.

Combinatorial Biosynthesis: By feeding the system different non-natural amino acids or modified nucleoside precursors, this engineered pathway could rapidly generate a library of novel conjugates for biological screening. nih.govnih.gov

This approach leverages the inherent stereoselectivity of enzymes and can provide more environmentally sustainable routes to complex molecules. rsc.org

Computational Approaches in Elucidating Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting how molecules like this compound interact with their biological targets. mdpi.com These methods complement experimental data and can significantly accelerate the design and optimization of new compounds.

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. unipa.it A docking simulation of this compound into the active site of a target enzyme (e.g., ValRS) would generate a static model of the complex. This model can identify potential hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the binding. nih.gov It serves as an excellent starting point for understanding binding specificity and for proposing structural modifications.

Molecular Dynamics (MD) Simulations build upon docking poses by simulating the movement of every atom in the ligand-receptor complex over time. mdpi.com An MD simulation provides a dynamic view of the interaction, revealing:

Binding Stability: Whether the ligand remains stably bound in its initial predicted pose.

Conformational Changes: How the ligand and the protein adapt to each other upon binding. mdpi.com

Role of Water: The function of individual water molecules in mediating interactions between the ligand and the protein. nih.gov

Binding Free Energy: Calculation of the energetic favorability of the binding event, which can be used to rank different analogues.

By combining docking and MD simulations, researchers can build a detailed, atom-level picture of the molecular interactions governing the biological activity of this compound. nih.gov This knowledge is crucial for guiding the rational design of more potent and selective analogues. unipa.it

Molecular Docking and Dynamics Simulations

Currently, there is a notable absence of publicly available scientific literature detailing the application of molecular docking and molecular dynamics simulations specifically for the compound this compound. While these computational techniques are powerful tools in drug discovery and development for elucidating binding modes and dynamic interactions with protein targets, no such studies have been published for this particular molecule.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Similarly, molecular dynamics simulations provide detailed information on the conformational changes and flexibility of the ligand-protein complex over time.

Future research endeavors could fruitfully apply these methodologies to this compound to explore its potential interactions with various biological targets, such as aminoacyl-tRNA synthetases. Such studies would be invaluable in understanding its mechanism of action at a molecular level and in guiding the rational design of more potent and selective derivatives.

In Silico Screening for Target Identification

In silico screening, a computational approach to drug discovery, involves the virtual screening of large libraries of small molecules against a biological target. This method has become an integral part of the early stages of drug development. However, a review of existing scientific literature indicates that this compound has not been the subject of in silico screening studies for the identification of new biological targets.

The process of in silico screening can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods utilize the knowledge of known active compounds to identify others with similar properties, while structure-based approaches rely on the three-dimensional structure of the biological target.

The application of in silico screening methodologies to this compound could unveil novel protein interactions and potential therapeutic applications beyond its currently understood activities. Screening this compound against a diverse panel of protein targets could expedite the discovery of new mechanisms of action and expand its pharmacological profile.

Q & A

Q. How can isotopic labeling (e.g., ¹³C) of this compound aid in mechanistic studies of nucleic acid interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.